N-Boc Fluvoxamine Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc Fluvoxamine Acid, chemically known as (5E)-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxyimino]-5-[4-(trifluoromethyl)phenyl]pentanoic acid, is a derivative of Fluvoxamine. It is identified by the CAS number 1159977-14-6. This compound is primarily used in analytical method development, method validation, and quality control applications for the commercial production of Fluvoxamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc Fluvoxamine Acid typically involves the protection of the amine group in Fluvoxamine with a tert-butyloxycarbonyl (Boc) group. This protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes using solid acid catalysts for efficient N-Boc deprotection. This method allows for high yields and reduced reaction times, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-Boc Fluvoxamine Acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using acidic conditions or catalytic deep eutectic solvents.
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group provides steric protection to the amine.
Common Reagents and Conditions:
Deprotection: Choline chloride/p-toluenesulfonic acid deep eutectic solvent, or solid Brønsted acid catalysts
Substitution: Various nucleophiles under basic or neutral conditions.
Major Products:
Deprotection: Fluvoxamine or its derivatives.
Substitution: Boc-protected amine derivatives.
Scientific Research Applications
N-Boc Fluvoxamine Acid is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of N-Boc Fluvoxamine Acid is primarily related to its role as a precursor to Fluvoxamine. Fluvoxamine functions as a selective serotonin reuptake inhibitor (SSRI) and an agonist for the sigma-1 receptor. This dual action helps regulate serotonin levels in the brain and modulate inflammatory responses, making it effective in treating conditions like obsessive-compulsive disorder and potentially reducing the risk of clinical deterioration in COVID-19 patients .
Comparison with Similar Compounds
N-Boc Protected Amines: Such as N-Boc glycine and N-Boc alanine, which are used in peptide synthesis and other organic reactions.
Fluvoxamine Derivatives: Including Fluvoxamine maleate and other SSRIs like sertraline and fluoxetine.
Uniqueness: N-Boc Fluvoxamine Acid is unique due to its specific application in the synthesis and quality control of Fluvoxamine. Its Boc-protected structure provides stability and selectivity in chemical reactions, making it a valuable intermediate in pharmaceutical research and production .
Properties
CAS No. |
1159977-14-6 |
---|---|
Molecular Formula |
C19H25F3N2O5 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxyimino]-5-[4-(trifluoromethyl)phenyl]pentanoic acid |
InChI |
InChI=1S/C19H25F3N2O5/c1-18(2,3)29-17(27)23-11-12-28-24-15(5-4-6-16(25)26)13-7-9-14(10-8-13)19(20,21)22/h7-10H,4-6,11-12H2,1-3H3,(H,23,27)(H,25,26) |
InChI Key |
JACBIZCIQLDEBU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F |
Synonyms |
(E)-δ-[(2-tert-Butyloxycarbonylaminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic Acid; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.